molecular formula C19H22F2N2 B5749165 1-(2,4-difluorobenzyl)-4-(2,5-dimethylphenyl)piperazine CAS No. 415955-11-2

1-(2,4-difluorobenzyl)-4-(2,5-dimethylphenyl)piperazine

Cat. No. B5749165
CAS RN: 415955-11-2
M. Wt: 316.4 g/mol
InChI Key: NXVSOQDGEMYDBW-UHFFFAOYSA-N
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Description

1-(2,4-difluorobenzyl)-4-(2,5-dimethylphenyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 1-(2,4-difluorobenzyl)-4-(2,5-dimethylphenyl)piperazine is not fully understood. However, it is believed to exert its effects by modulating the activity of various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
1-(2,4-difluorobenzyl)-4-(2,5-dimethylphenyl)piperazine has been shown to exhibit a range of biochemical and physiological effects, including the modulation of dopamine and serotonin release, the enhancement of synaptic plasticity, and the reduction of oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2,4-difluorobenzyl)-4-(2,5-dimethylphenyl)piperazine is its high affinity for several neurotransmitter receptors, which makes it a valuable tool for studying the function of these receptors in vitro and in vivo. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several future directions for research on 1-(2,4-difluorobenzyl)-4-(2,5-dimethylphenyl)piperazine. One potential area of focus is the development of more efficient synthesis methods for this compound, which could facilitate its use in a wider range of experimental settings. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications in various neurological and psychiatric disorders. Finally, there is a need for more research on the safety and toxicity of this compound, particularly in the context of long-term exposure.

Synthesis Methods

The synthesis of 1-(2,4-difluorobenzyl)-4-(2,5-dimethylphenyl)piperazine involves the reaction of 2,4-difluorobenzyl chloride with 2,5-dimethylphenylpiperazine in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or ethyl acetate and is typically carried out under reflux conditions.

Scientific Research Applications

1-(2,4-difluorobenzyl)-4-(2,5-dimethylphenyl)piperazine has been extensively studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and pharmacology. It has been shown to exhibit significant affinity for several neurotransmitter receptors, including the dopamine D2 receptor, serotonin 5-HT1A receptor, and sigma-1 receptor.

properties

IUPAC Name

1-[(2,4-difluorophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N2/c1-14-3-4-15(2)19(11-14)23-9-7-22(8-10-23)13-16-5-6-17(20)12-18(16)21/h3-6,11-12H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVSOQDGEMYDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354799
Record name 1-(2,4-difluorobenzyl)-4-(2,5-dimethylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

415955-11-2
Record name 1-(2,4-difluorobenzyl)-4-(2,5-dimethylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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